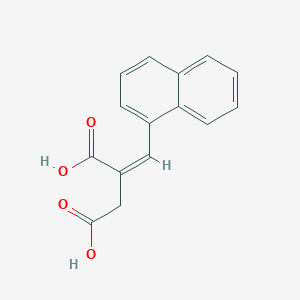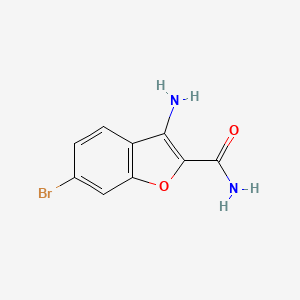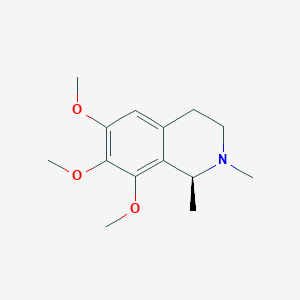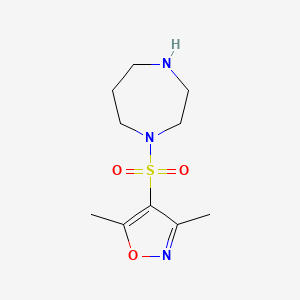
Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is an organic compound with a complex structure that includes a carbamoyl group, a methoxy group, and a nitro group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a methoxybenzoate derivative followed by the introduction of a carbamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include nitrobenzoic acids.
Reduction: Products include amine derivatives of the original compound.
Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted benzoates.
Applications De Recherche Scientifique
Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate exerts its effects depends on its chemical structure. The nitro group can participate in redox reactions, while the carbamoyl and methoxy groups can interact with various biological targets. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-methoxy-2-nitrobenzoate
- Methyl 3,4,5-trimethoxy-2-nitrobenzoate
- Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate
Uniqueness
Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is unique due to the presence of the carbamoyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
1841081-52-4 |
|---|---|
Formule moléculaire |
C10H10N2O6 |
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C10H10N2O6/c1-17-8-4-7(12(15)16)5(9(11)13)3-6(8)10(14)18-2/h3-4H,1-2H3,(H2,11,13) |
Clé InChI |
IHCONEKQCLSPFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11859820.png)

![2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11859830.png)






![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)


